
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene moiety is often used in the synthesis of amino acid derivatives due to its stability and ease of removal .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a fluorene moiety attached to a piperidine ring via a carbonyl group. The piperidine ring would be substituted with two hydroxyl groups and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorene derivatives are generally stable and non-reactive, while the piperidine ring could potentially participate in hydrogen bonding due to the presence of the hydroxyl and carboxylic acid groups .Scientific Research Applications
Odor Detection and Carboxylic Acids
Research by Miyazawa et al. (2009) explored the detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans, indicating the importance of structural and odor character differences in sensory analysis (Miyazawa et al., 2009).
Environmental Exposure to Plasticizers
Silva et al. (2013) investigated the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), in U.S. adults, showing how biomarkers are used to assess exposure levels (Silva et al., 2013).
Fluorescence in Tumor Imaging
A study on the synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors suggests the role of specific analogs in enhancing diagnostic imaging capabilities in oncology (Shoup et al., 1999).
Urinary Polycyclic Aromatic Hydrocarbon Metabolites
Research into the concentration and profile of 22 urinary polycyclic aromatic hydrocarbon (PAH) metabolites in the U.S. population by Li et al. (2008) could offer insights into environmental exposures and their metabolic pathways, potentially relevant to the study of various carboxylic acids (Li et al., 2008).
Diagnostic Accuracy of Tumor Fluorescence
Stummer et al. (2013) investigated 5-Aminolevulinic Acid-derived tumor fluorescence in surgical settings, highlighting the diagnostic potential of specific compounds in identifying and delineating tumor margins, which may parallel research interests in other diagnostic compounds (Stummer et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-18-10-22(9-16(19(18)24)20(25)26)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-19,23-24H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBLMKNWSBNVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
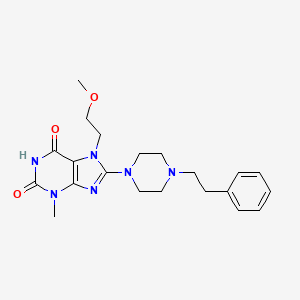
![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)
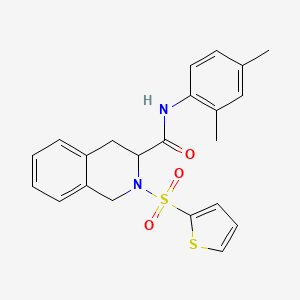
![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)
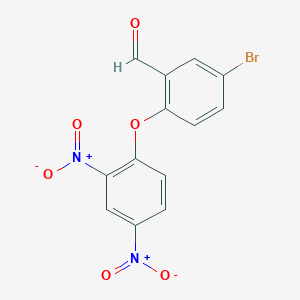
![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

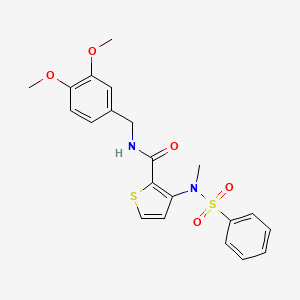
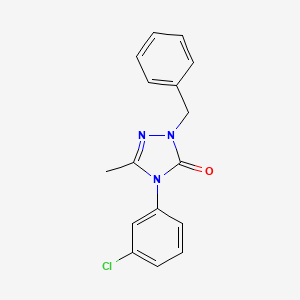
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
